trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13580091

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO3 |

|---|---|

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1 |

| Standard InChI Key | FBDBUQWAAYRPBZ-BXKDBHETSA-N |

| Isomeric SMILES | C[C@@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C |

| SMILES | CC1CCN(CC1(C)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CCN(CC1(C)O)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics

Molecular Architecture

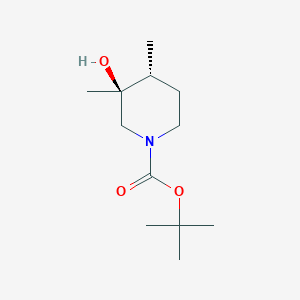

The compound features a six-membered piperidine ring with substituents at positions 1, 3, and 4 (Figure 1):

-

Position 1: tert-Butyl carbamate (Boc) group.

-

Position 3: Hydroxyl (-OH) and methyl (-CH₃) groups.

-

Position 4: Methyl (-CH₃) group.

The trans configuration arises from the (3S,4R) stereochemistry, placing the hydroxyl and C4 methyl groups on opposite sides of the ring .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CC@@HC@@HC1 | |

| Boiling Point | Not reported | |

| Storage Temperature | Ambient (20–25°C) |

Synthetic Routes

Boc Protection of Piperidine Derivatives

A common strategy involves introducing the tert-butyl carbamate group to a preformed piperidine scaffold. For example:

-

Starting Material: 3-Hydroxy-3,4-dimethylpiperidine.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, yielding the protected amine .

Asymmetric Synthesis

Chiral resolution or catalytic asymmetric methods ensure the (3S,4R)-configuration:

-

Chiral Auxiliaries: Use of (R)- or (S)-proline derivatives to control stereochemistry during ring formation .

-

Enzymatic Resolution: Lipases or esterases selectively hydrolyze enantiomers.

Table 2: Optimization of Epoxidation for Piperidine Synthesis

| Oxidizing Agent | Acid Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| m-CPBA | TFA | CH₂Cl₂ | 86 |

| H₂O₂ | H₂SO₄ | EtOH | 45 |

| Ozone | - | CH₃CN | 32 |

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform .

-

Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the Boc group .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.32 (d, J = 6.8 Hz, 3H, C4-CH₃), 1.28 (s, 3H, C3-CH₃), 3.65 (m, 1H, C3-H), 3.20 (m, 2H, N-CH₂) .

-

IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

-

Kinase Inhibitors: Functionalization at C3 and C4 enhances binding to ATP pockets.

-

Antimicrobial Agents: Methyl and hydroxyl groups improve membrane permeability .

Chiral Building Block

Its rigid piperidine scaffold and stereocenters enable asymmetric synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume